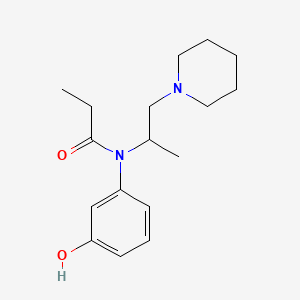
2,2'-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) is an organic compound known for its unique chemical structure and properties. It is commonly used in various fields such as chemistry, biology, and industry due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) typically involves the reaction of ethanedione with thiosemicarbazide derivatives. The reaction is usually carried out under acidic conditions with appropriate solvents and reaction times to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, light-sensitive materials, and fluorescent dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyoxal bis(thiosemicarbazone): Similar in structure but with different substituents.
1,2-Ethanedione bisthiosemicarbazone: Another related compound with distinct properties.
Uniqueness
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) stands out due to its unique ethoxyphenyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions.
Propriétés
Numéro CAS |
124041-19-6 |
|---|---|
Formule moléculaire |
C22H28N6O2S2 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
1-[(4-ethoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea |
InChI |
InChI=1S/C22H28N6O2S2/c1-3-29-19-9-5-17(6-10-19)15-23-21(31)27-25-13-14-26-28-22(32)24-16-18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H2,23,27,31)(H2,24,28,32)/b25-13+,26-14+ |
Clé InChI |
PRQBGLNZPMORLK-BKHCZYBLSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



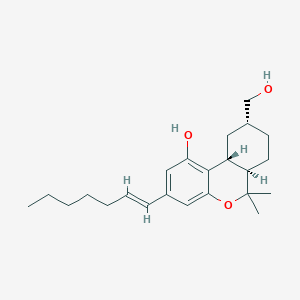
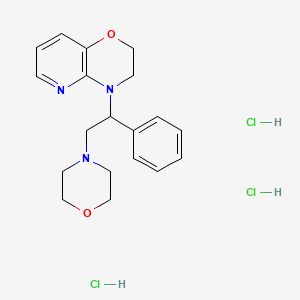
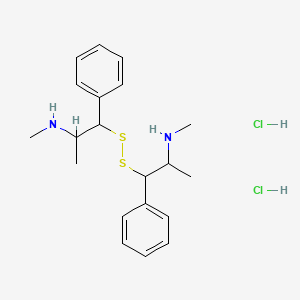
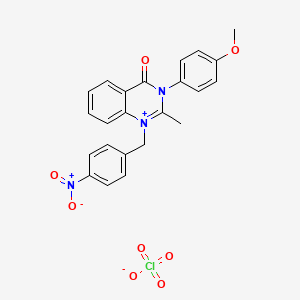
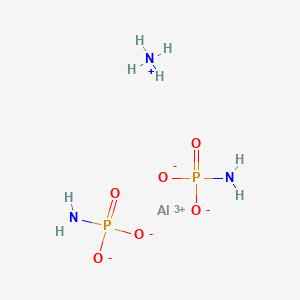
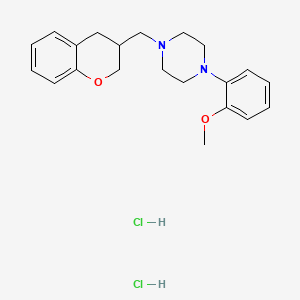
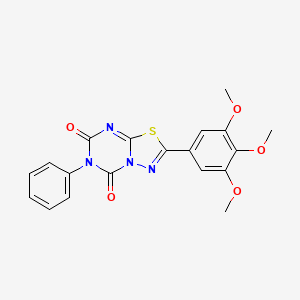

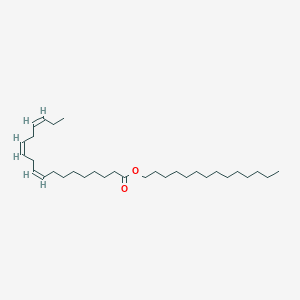

![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)

